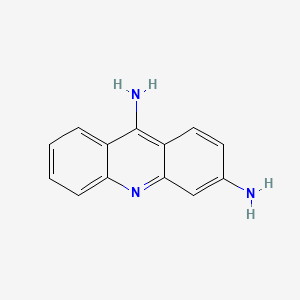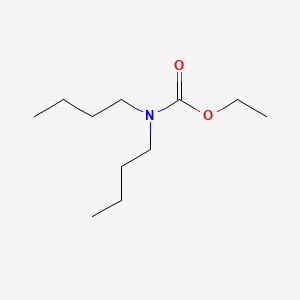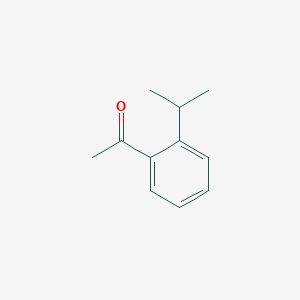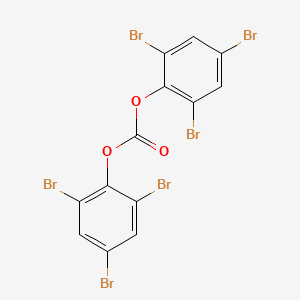
Bis(2,4,6-tribromophenyl) carbonate
Descripción general
Descripción
“Bis(2,4,6-tribromophenyl) carbonate” is a chemical compound with the molecular formula C13H4Br6O3 and a molecular weight of 687.59 . It is also known as "Phenol, 2,4,6-tribromo-, carbonate (2:1)" .
Synthesis Analysis
The synthesis of compounds similar to “Bis(2,4,6-tribromophenyl) carbonate” has been reported in the literature. For instance, “Bis(2,4,6-tribromophenoxy)triphenylantimony” was synthesized by reacting triphenylstibine with 2,4,6-tribromophenol in ether in the presence of hydrogen peroxide . Another compound, “6,6’-((2,4,6-tribromophenyl) methylene) bis(1,2,3,4,5-pentachlorobenzene)” (TBr3Cl10M-αH), was synthesized by heating PBCB-Cl and 1,3,5-tribromobenzene at 120 °C for 2.5 hours .Physical And Chemical Properties Analysis
“Bis(2,4,6-tribromophenyl) carbonate” has a predicted boiling point of 546.4±50.0 °C and a predicted density of 2.490±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Flame Retardancy
Bis(2,4,6-tribromophenyl) carbonate, due to its tribromophenyl groups, is structurally related to several brominated flame retardants. Studies have shown the presence of tribromophenyl-based compounds like TBE and ATE in the atmosphere around the Great Lakes, indicating their use and persistence as flame retardants. The urban concentrations of these compounds significantly exceed those in rural areas, highlighting their widespread application in urban environments (Ma, Venier & Hites, 2012).
Polymer Synthesis
Bis(cyclic carbonate)s, including bis(2,4,6-tribromophenyl) carbonate, have been utilized as monomers for the synthesis of crosslinked poly(carbonate-urethane)s (PCUs) and non-isocyanate polyurethanes (NIPUs). These polymers are attractive due to their structural stability and potential biodegradability. Notably, the synthesis of these polymers does not require toxic monomers like phosgene or isocyanates, making the process more environmentally friendly and safer (Mazurek-Budzyńska et al., 2016).
Enhancement of Battery Safety
Bis(2,2,2-trifluoroethyl) ethylphosphonate (TFEP), a compound structurally similar to bis(2,4,6-tribromophenyl) carbonate, has been synthesized and used as a flame retardant additive in lithium-ion batteries. This addition significantly suppresses the flammability of the electrolyte, demonstrating the potential of similar compounds to enhance the safety of lithium-ion batteries without compromising their electrochemical performance (Zhu et al., 2015).
Development of High-performance Materials
Bis(cyclic carbonate)s, including compounds structurally related to bis(2,4,6-tribromophenyl) carbonate, have been synthesized and used to create high-performance materials. For instance, lignin/glycerol-based bis(cyclic carbonate) was synthesized and used to prepare polyurethanes with notable thermal properties. The structural and thermal properties of these materials were extensively characterized, showing their potential for advanced applications (Chen et al., 2015).
Direcciones Futuras
While specific future directions for “Bis(2,4,6-tribromophenyl) carbonate” are not mentioned in the literature, brominated flame retardants, which include compounds similar to “Bis(2,4,6-tribromophenyl) carbonate”, are of significant interest due to their environmental persistence and potential toxicity . Future research may focus on understanding their environmental fate, developing safer alternatives, and improving methods for their removal and degradation.
Propiedades
IUPAC Name |
bis(2,4,6-tribromophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H4Br6O3/c14-5-1-7(16)11(8(17)2-5)21-13(20)22-12-9(18)3-6(15)4-10(12)19/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCZCJACRVPWFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC(=O)OC2=C(C=C(C=C2Br)Br)Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H4Br6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70987410 | |
| Record name | Bis(2,4,6-tribromophenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
687.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(2,4,6-tribromophenyl) carbonate | |
CAS RN |
67990-32-3 | |
| Record name | Phenol, 2,4,6-tribromo-, 1,1′-carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67990-32-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 2,4,6-tribromo-, 1,1'-carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067990323 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 2,4,6-tribromo-, 1,1'-carbonate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(2,4,6-tribromophenyl) carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70987410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2,4,6-tribromophenyl) carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.849 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



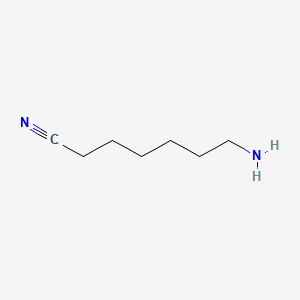

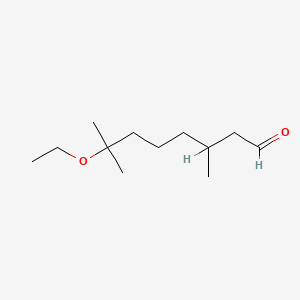



![3,9-Dimethylbenz[a]anthracene](/img/structure/B1618978.png)


